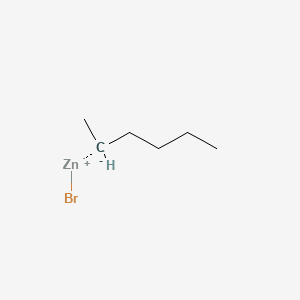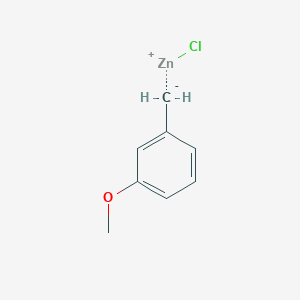
(R)-4-Hidroxi-dihidrofurano-2(3H)-ona
Descripción general
Descripción
®-3-Hydroxy-gamma-butyrolactone is a chiral lactone compound with significant importance in various fields of chemistry and biology. It is a derivative of gamma-butyrolactone, featuring a hydroxyl group at the third carbon in the R-configuration. This compound is known for its versatility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Aplicaciones Científicas De Investigación
®-3-Hydroxy-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and as a potential precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-gamma-butyrolactone can be achieved through several methods. One common approach involves the asymmetric reduction of gamma-butyrolactone using chiral catalysts. This method ensures the selective formation of the R-enantiomer. Another method includes the enzymatic resolution of racemic mixtures of 3-hydroxy-gamma-butyrolactone using lipases, which selectively hydrolyze one enantiomer, leaving the desired ®-3-Hydroxy-gamma-butyrolactone.
Industrial Production Methods
In industrial settings, the production of ®-3-Hydroxy-gamma-butyrolactone often involves the use of biocatalysts due to their high selectivity and efficiency. Enzymatic processes are preferred for large-scale production as they offer environmentally friendly and cost-effective solutions. Additionally, chemical synthesis methods using chiral auxiliaries or catalysts are also employed to achieve high yields and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Hydroxy-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The lactone ring can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include gamma-butyrolactone derivatives with various functional groups, such as ketones, carboxylic acids, and substituted lactones. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Hydroxy-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of other bioactive compounds. The hydroxyl group and lactone ring play crucial roles in its reactivity and interactions with enzymes and receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Gamma-butyrolactone: The parent compound without the hydroxyl group.
(S)-3-Hydroxy-gamma-butyrolactone: The enantiomer of ®-3-Hydroxy-gamma-butyrolactone.
3-Hydroxy-2-butanone: A structurally similar compound with a different functional group arrangement.
Uniqueness
®-3-Hydroxy-gamma-butyrolactone is unique due to its chiral nature and the presence of both a hydroxyl group and a lactone ring. This combination of features makes it a versatile intermediate in various chemical reactions and a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Propiedades
IUPAC Name |
(4R)-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLSHBRSNCBV-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58081-05-3 | |
| Record name | 3-Hydroxybutyrolactone, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058081053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYBUTYROLACTONE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1M965970 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-3-Hydroxy-gamma-butyrolactone in pharmaceutical synthesis?
A1: (R)-3-Hydroxy-gamma-butyrolactone is a crucial chiral building block in the synthesis of various biologically active compounds. One prominent example is its use in producing (R)-3-acyloxy-5-halobutyric acid, a key intermediate in the synthesis of L-carnitine []. L-carnitine is a naturally occurring compound essential for fatty acid metabolism and has various therapeutic applications.
Q2: How can (R)-3-Hydroxy-gamma-butyrolactone be obtained with high optical purity?
A2: One method involves the microbial resolution of racemic 4-chloro-3-hydroxybutyrate (CHB) using a hydrolase enzyme from Rhizobium sp. DS-S-51 []. This bacterium selectively hydrolyzes (R)-CHB to (R)-3-hydroxy-gamma-butyrolactone, leaving behind (S)-CHB with high optical purity. This enzymatic resolution offers a sustainable and efficient approach for obtaining enantiomerically pure (R)-3-Hydroxy-gamma-butyrolactone.
Q3: Can the efficiency of this enzymatic resolution be improved?
A3: Yes, the gene encoding the CHB hydrolase from Rhizobium sp. DS-S-51 has been successfully cloned and expressed in Escherichia coli JM109 []. This recombinant strain exhibits significantly higher hydrolytic activity compared to the wild-type bacterium, enabling a faster and more efficient resolution process. Additionally, the recombinant strain tolerates higher substrate concentrations, further enhancing its industrial applicability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


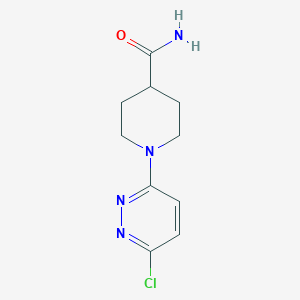
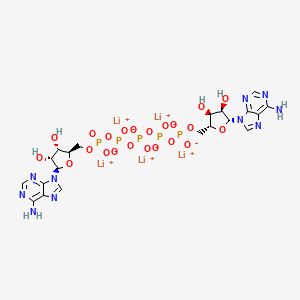
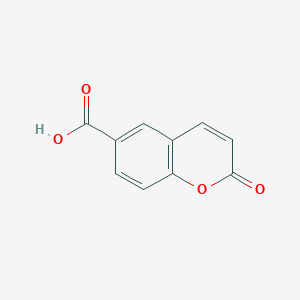

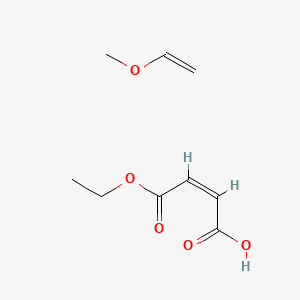
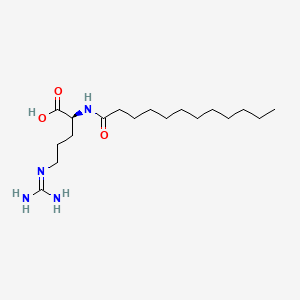



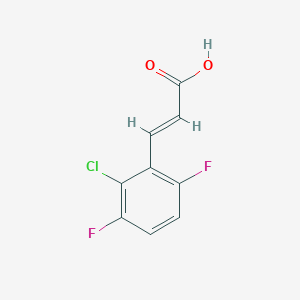
![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)
